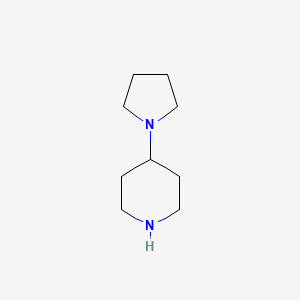

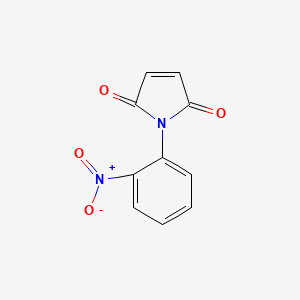

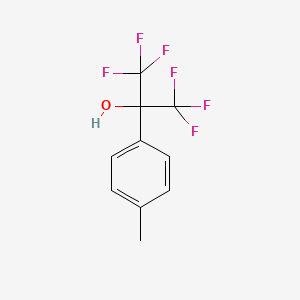

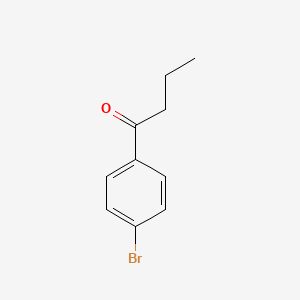

![molecular formula C27H20N6NaO7 B1329484 苯甲酸,3,3'-[羰基双(亚氨基-4,1-苯撑氮)]双[6-羟基-,二钠盐 CAS No. 2829-42-7](/img/structure/B1329484.png)

苯甲酸,3,3'-[羰基双(亚氨基-4,1-苯撑氮)]双[6-羟基-,二钠盐

描述

Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt is a useful research compound. Its molecular formula is C27H20N6NaO7 and its molecular weight is 563.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

晶体结构和氢键

金等(2014 年)探索了源自苯甲酸衍生物的有机盐,重点关注其晶体结构和氢键相互作用。他们发现,由于其广泛的分子间氢键和其他非共价相互作用,这些化合物形成了复杂的 3D 骨架 (金等,2014).

电化学行为

Nigović 等(2005 年)对具有生物活性的偶氮水杨酸进行了电分析研究,包括苯甲酸衍生物。他们开发了一种基于吸附溶出技术的方波伏安法灵敏分析方法 (Nigović 等,2005).

液晶化合物

Hadi 和 Jber(2017 年)合成了源自二羟基和三羟基苯甲酸的液晶化合物。他们的研究包括使用各种技术表征这些化合物并讨论它们的液晶性质 (Hadi & Jber, 2017).

生物活性

Orjala 等(1993 年)从 Piper aduncum 叶中分离出新的异戊二烯化苯甲酸衍生物,该衍生物显示出抗菌和杀软体动物活性。这突出了苯甲酸衍生物在医药和生物研究中的潜力 (Orjala 等,1993).

配位聚合物

Ji 等(2012 年)报道了涉及苯甲酸衍生物的配位聚合物的合成、晶体结构和性质。他们发现,由于其独特的性质,这些聚合物表现出结构多样性和各种应用潜力 (Ji 等,2012).

作用机制

Target of Action

Direct Yellow 26, also known as DIRECT FAST LIGHT YELLOW 2G, Direct Fast Yellow 5GL, or Benzoic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt, is primarily used as a dyeing agent . Its primary target is cotton fabrics , where it binds to the fibers and imparts a yellow color.

Mode of Action

The mode of action of Direct Yellow 26 involves adsorption onto cotton fibers . The dye molecules interact with the cotton fibers, binding to them and imparting their color. This process is facilitated by the chemical structure of the dye, which allows it to form strong bonds with the cotton fibers.

Pharmacokinetics

The dye’s solubility and stability are important factors that influence its effectiveness as a dyeing agent .

Result of Action

The result of Direct Yellow 26’s action is the imparting of a yellow color to cotton fabrics . The dye binds to the fibers of the fabric, resulting in a change in color. The intensity of the color can be controlled by adjusting the concentration of the dye.

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt' involves the reaction of 3,3'-dihydroxybenzidine with 4,4'-isopropylidenediphenyl diisocyanate, followed by diazotization of the resulting product and coupling with sodium salicylate.", "Starting Materials": [ "3,3'-dihydroxybenzidine", "4,4'-isopropylidenediphenyl diisocyanate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Sodium salicylate" ], "Reaction": [ "Step 1: 3,3'-dihydroxybenzidine is reacted with 4,4'-isopropylidenediphenyl diisocyanate in the presence of a suitable solvent and catalyst to form the intermediate product.", "Step 2: The intermediate product is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 3: The diazonium salt intermediate is then coupled with sodium salicylate in the presence of sodium hydroxide to form the final product, Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt'." ] } | |

| 2829-42-7 | |

分子式 |

C27H20N6NaO7 |

分子量 |

563.5 g/mol |

IUPAC 名称 |

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C27H20N6O7.Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40); |

InChI 键 |

FOOLSOAZDIFDRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |

规范 SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O.[Na] |

| 2829-42-7 | |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

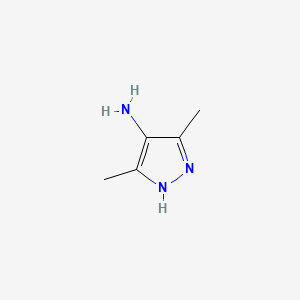

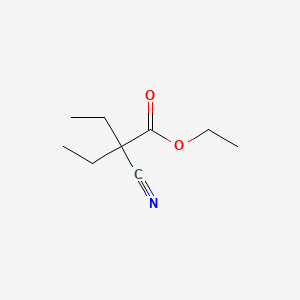

![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-](/img/structure/B1329402.png)